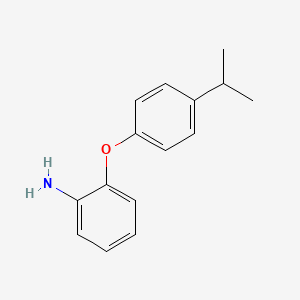

2-(4-Isopropylphenoxy)aniline

Beschreibung

2-(4-Isopropylphenoxy)aniline is an aromatic amine derivative characterized by a central aniline group (NH₂-substituted benzene) linked via an ether bridge to a 4-isopropylphenyl group. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.30 g/mol. The compound’s structure combines the reactivity of aniline with the steric and electronic effects of the isopropylphenoxy substituent, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Key identifiers include:

- IUPAC Name: 2-[(4-Propan-2-ylphenoxy)]aniline

The compound’s synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, where 4-isopropylphenol reacts with a halogenated aniline derivative.

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLGUIZJNDRKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(4-Isopropylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-isopropylphenol with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using palladium-catalyzed coupling reactions such as the Suzuki–Miyaura coupling . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product .

Analyse Chemischer Reaktionen

2-(4-Isopropylphenoxy)aniline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

2-(4-Isopropylphenoxy)aniline has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(4-Isopropylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of 2-(4-isopropylphenoxy)aniline vary in substituents, linker chains, and electronic properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Electron-Donating Groups: Compounds like 2-(4-isopropylphenoxy)aniline and its methylated derivatives (e.g., 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline) exhibit enhanced stability for electrophilic substitutions due to alkyl groups . Electron-Withdrawing Groups: The heptafluoroisopropyl group in 2-Methyl-4-heptafluoroisopropylaniline increases electrophilicity, making it suitable for high-performance polymers .

Analytical Characterization: Related compounds (e.g., Despropionyl 4-Methoxyfentanyl) were analyzed via GC-MS, FTIR-ATR, and HPLC-TOF, methods applicable to verifying the purity and structure of 2-(4-isopropylphenoxy)aniline derivatives .

Commercial Availability: Derivatives like N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine are sold at $284/500 mg, indicating their niche but high-value applications .

Biologische Aktivität

2-(4-Isopropylphenoxy)aniline is an organic compound characterized by its unique molecular structure, which includes a phenoxy group attached to an aniline structure with an isopropyl substituent at the para position of the phenyl ring. Its molecular formula is with a molecular weight of 227.30 g/mol. This compound exhibits potential biological activities due to its aromatic nature and the presence of ether and amine functional groups.

Potential Applications

While direct studies on the biological activity of 2-(4-Isopropylphenoxy)aniline are scarce, its structural analogs have been investigated for various pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar structural features have shown potential antimicrobial properties.

- Anti-inflammatory Effects : Some derivatives are explored for their ability to inhibit inflammatory pathways.

- Cancer Therapy : Related compounds have been evaluated for their efficacy in targeting cancer cells.

Comparative Studies

A comparative analysis with structurally similar compounds reveals insights into the potential biological activity of 2-(4-Isopropylphenoxy)aniline. The following table summarizes some key analogs and their notable features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Isopropylaniline | Contains an isopropyl group; simpler structure. | |

| 4-(2-Isopropylphenoxy)aniline | Similar phenoxy structure but different positioning. | |

| 3-Chloro-4-(2-isopropylphenoxy)aniline | Contains chlorine; alters reactivity and properties. |

Case Studies

- Antimalarial Activity : A study identified novel fatty acid biosynthesis inhibitors that share structural characteristics with compounds related to 2-(4-Isopropylphenoxy)aniline. These inhibitors demonstrated effective action against multiple stages of malaria parasites, indicating a potential pathway for further exploration in similar compounds .

- Inflammation and Cancer Research : Research on diarylmethylisoxazole derivatives has shown promise in targeting inflammatory pathways and cancer cell growth. These studies highlight the importance of exploring structurally related compounds for their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.